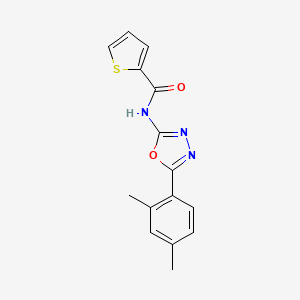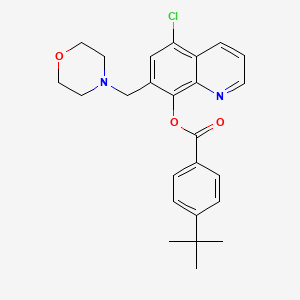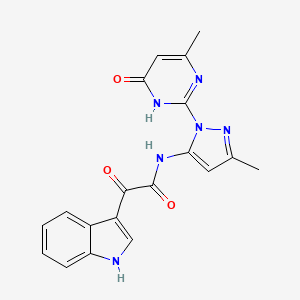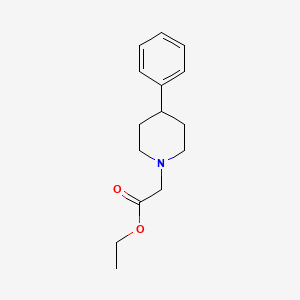
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are generally synthesized through various methods, including the use of raw materials like 2-butylthiophene and 2-octylthiophene . Imidazole compounds, which have a similar structure to oxadiazole, are synthesized through reactions involving glyoxal and ammonia .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains an oxadiazole ring, which is similar to an imidazole ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Crystallography and Molecular Structure
Crystal Structure Analysis : The compound "2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide (1: 1)" has been synthesized and its structure determined by spectral analysis and X-ray diffraction studies, highlighting its potential for further chemical and biological research applications. The crystal structure is stabilized by various hydrogen bonds and π···π interactions, suggesting its utility in material science and drug design (Sharma et al., 2016).
Synthesis and Chemical Analysis
Synthetic Pathways and Characterization : Research into the synthesis and characterization of related compounds, such as "3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides", showcases the diverse synthetic strategies employed to create complex molecules with potential applications in medicinal chemistry and material sciences. These studies involve multi-step synthesis and thorough characterization using various spectroscopic methods (Talupur et al., 2021).
Biological Applications
Antimicrobial and Anticancer Properties : Compounds with the 1,3,4-oxadiazole moiety, such as "Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides", have been designed and evaluated for their anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology research. The evaluation of anticancer activity provides insights into the potential use of these compounds as novel anticancer agents (Ravinaik et al., 2021).
Material Science Applications
Photostabilizers for Poly(vinyl chloride) : The synthesis of new thiophene derivatives and their application as photostabilizers for rigid poly(vinyl chloride) showcase the material science applications of compounds containing the thiophene moiety. These compounds contribute to reducing the photodegradation of PVC, indicating their utility in enhancing the durability and lifespan of PVC products (Balakit et al., 2015).
Future Directions
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-6-11(10(2)8-9)14-17-18-15(20-14)16-13(19)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVZZELSXZOBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2707885.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)

![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2707893.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2707895.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime](/img/structure/B2707897.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2707899.png)
![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2707900.png)


![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)

